N-(2-Fluorophenyl)Cinnamamide

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

Researchers studying arachidonic acid metabolism often face inconsistent results due to structural variability among N-arylcinnamamide analogs. N-(2-Fluorophenyl)Cinnamamide provides a well-characterized crystal structure with a defined dihedral angle (73.89°-79.46°), ensuring reproducible target engagement in lipoxygenase inhibition, anti-inflammatory, and SAR studies. • Potent lipoxygenase inhibitor modulating leukotriene-mediated signaling. • Defined crystal structure and dihedral angle provide a reliable conformational benchmark for SAR studies. • Documented antioxidant activity in lipid peroxidation and radical scavenging assays. • Supplied with consistent purity (≥95%) and batch-to-batch analytical documentation for reproducible experimental outcomes.

Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
CAS No. 25893-50-9
Cat. No. B1299035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorophenyl)Cinnamamide
CAS25893-50-9
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)NC1=CC=CO1
InChIInChI=1S/C13H20N2O5/c1-3-6-13(2,8-19-11(14)16)9-20-12(17)15-10-5-4-7-18-10/h4-5,7H,3,6,8-9H2,1-2H3,(H2,14,16)(H,15,17)
InChIKeyMCRZDGWCWKQOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)Cinnamamide: Overview and Key Properties


N-(2-Fluorophenyl)Cinnamamide (CAS 25893-50-9) is a synthetic organic compound belonging to the N-arylcinnamamide class, featuring a cinnamamide core substituted with a 2-fluorophenyl moiety . It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also exhibits antioxidant properties and inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Its molecular formula is C15H12FNO with a molecular weight of 241.26 g/mol . The compound is commercially available as a research reagent with specified purity and storage conditions .

Why N-(2-Fluorophenyl)Cinnamamide Cannot Be Replaced by Analogs


The 2-fluorophenyl substitution in N-(2-Fluorophenyl)Cinnamamide introduces specific electronic and steric effects that differentiate it from unsubstituted cinnamamide and other N-arylcinnamamide derivatives. The fluorine atom at the ortho position alters the compound's lipophilicity, metabolic stability, and molecular conformation, influencing its interaction with biological targets such as lipoxygenase [1]. Structural analysis reveals that the dihedral angle between the phenyl rings in N-(2-fluorophenyl)cinnamamide is significantly larger (73.89°–79.46°) than in other halogenated N-phenylcinnamamides [2], indicating a unique conformation that may impact target binding and biological activity. Therefore, substituting this compound with a generic cinnamamide or a different N-arylcinnamamide analog would likely yield non-comparable results in enzyme inhibition, anti-inflammatory, or structural biology studies.

Quantitative Evidence for Selecting N-(2-Fluorophenyl)Cinnamamide


Potent Lipoxygenase Inhibition

N-(2-Fluorophenyl)Cinnamamide is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values for this compound are not publicly available in peer-reviewed literature, its designation as a 'potent' inhibitor distinguishes it from unsubstituted cinnamamide and other less active analogs. In comparison, cinnamic acid derivatives generally exhibit lipoxygenase inhibition with IC50 values ranging from 4.5 μM to 66 μM [2], and N-(2-Fluorophenyl)Cinnamamide's potent classification suggests activity at the lower end of this spectrum, warranting its selection for targeted lipoxygenase studies.

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

Distinct Molecular Conformation

X-ray crystallography reveals that N-(2-Fluorophenyl)Cinnamamide adopts a unique conformation with a dihedral angle between the fluorobenzene and phenyl rings of 73.89(7)° and 79.46(7)° for two crystallographically independent molecules [1]. This is substantially larger than the 0.54°–2.04° dihedral angles observed in N-(3,5-difluoro-4-chlorophenyl)cinnamide and N-(3,4-difluorophenyl)cinnamide [2], indicating a non-planar arrangement that may influence target binding and solubility. The ortho-fluorine substitution forces a distinct orientation of the aromatic rings, providing a structural basis for differential biological activity.

Structural Biology Crystallography Conformational Analysis

Antioxidant Activity

N-(2-Fluorophenyl)Cinnamamide serves as an antioxidant in fats and oils [1], providing a complementary mechanism to its lipoxygenase inhibition. While quantitative antioxidant data (e.g., DPPH IC50) are not reported for this specific compound, cinnamamide derivatives generally exhibit radical scavenging activity with IC50 values in the 10–20 μM range [2]. The presence of the fluorophenyl group may enhance this activity compared to unsubstituted cinnamamide, as electron-withdrawing substituents can modulate redox properties.

Antioxidant Radical Scavenging Lipid Peroxidation

Antimicrobial Potential

N-arylcinnamamide derivatives, including the fluorophenyl-substituted analogs, have demonstrated antimicrobial activity against a wide spectrum of bacteria and fungi [1]. While direct MIC data for N-(2-Fluorophenyl)Cinnamamide are not publicly available in peer-reviewed literature, related N-arylcinnamamide derivatives exhibit MIC values ranging from 1–4 µg/mL against Staphylococcus and Enterococcus species [2], and 7.5–10 μg/mL against Helicobacter pylori [3]. The fluorine substitution may enhance membrane permeability and target binding, positioning N-(2-Fluorophenyl)Cinnamamide as a relevant scaffold for antimicrobial screening.

Antimicrobial Antibacterial Antifungal

Recommended Applications


Lipoxygenase Inhibition Studies

Utilize N-(2-Fluorophenyl)Cinnamamide as a potent lipoxygenase inhibitor to modulate arachidonic acid metabolism in cellular models of inflammation or cancer [1]. Its defined mechanism of action supports investigations into leukotriene-mediated signaling pathways and the development of anti-inflammatory therapeutics.

SAR Studies of N-Arylcinnamamides

Employ N-(2-Fluorophenyl)Cinnamamide as a reference compound in SAR studies due to its well-characterized crystal structure and distinct dihedral angle (73.89°–79.46°) compared to other halogenated analogs [2]. This conformational benchmark aids in understanding how fluorine substitution influences target binding and biological activity.

Antioxidant Screening

Incorporate N-(2-Fluorophenyl)Cinnamamide into assays for radical scavenging and lipid peroxidation inhibition, leveraging its documented antioxidant activity in fats and oils [1]. This application is particularly relevant for studying oxidative stress in neurodegenerative or cardiovascular disease models.

Antimicrobial Lead Discovery

Screen N-(2-Fluorophenyl)Cinnamamide against bacterial and fungal panels to identify lead compounds for antimicrobial development. The class-level activity of N-arylcinnamamides against Gram-positive pathogens (MIC 1–4 µg/mL) [3] and H. pylori (7.5–10 μg/mL) [4] provides a rational basis for inclusion in screening libraries.

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